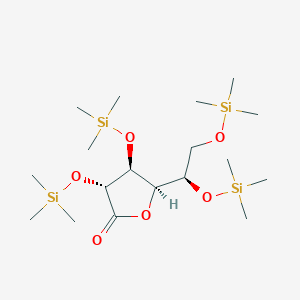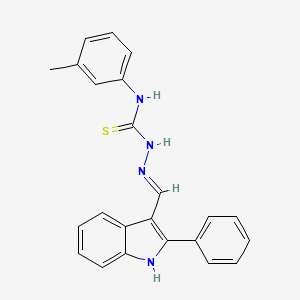
1,3,3-Trimethyl-5-nitroindolin-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethyl-5-nitroindolin-2-imine is a compound belonging to the indoline class of chemicals. It has the molecular formula C11H13N3O2 and a molecular weight of 219.23 g/mol . This compound is characterized by the presence of a nitro group at the 5-position and three methyl groups at the 1, 3, and 3 positions of the indoline ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-5-nitroindolin-2-imine can be synthesized through the Fischer indole synthesis method. This involves the reaction of phenylhydrazine derivatives with aldehydes or ketones under acidic conditions . For instance, the reaction of o,p-nitrophenylhydrazines with 2-methylcyclohexanone in acetic acid at reflux conditions yields 2,3,3-trimethyl-5-nitroindolenine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Fischer indole synthesis reactions. These methods utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The choice of acid catalyst, such as hydrochloric acid or sulfuric acid, is crucial for the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Trimethyl-5-nitroindolin-2-imine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of 1,3,3-trimethyl-5-aminoindolin-2-imine.
Reduction: Formation of 1,3,3-trimethyl-5-aminoindolin-2-imine.
Substitution: Formation of various substituted indolin-2-imine derivatives.
Aplicaciones Científicas De Investigación
1,3,3-Trimethyl-5-nitroindolin-2-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,3,3-Trimethyl-5-nitroindolin-2-imine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,3-Trimethyl-5-nitroindolin-2-one
- 1,3,3-Trimethyl-7-nitroindolin-2-imine
- 1,3,3-Trimethyl-5-aminoindolin-2-imine
Uniqueness
1,3,3-Trimethyl-5-nitroindolin-2-imine is unique due to the specific positioning of the nitro group at the 5-position and the presence of three methyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
1,3,3-trimethyl-5-nitroindol-2-imine |
InChI |
InChI=1S/C11H13N3O2/c1-11(2)8-6-7(14(15)16)4-5-9(8)13(3)10(11)12/h4-6,12H,1-3H3 |
Clave InChI |
YYAOOWRLLURMHE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


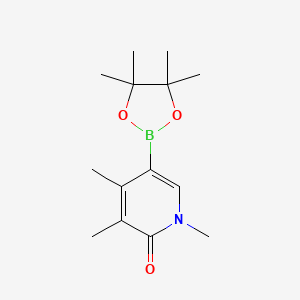
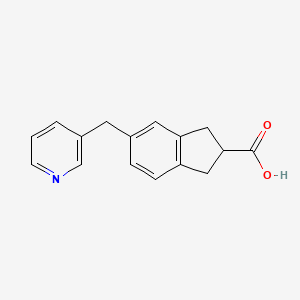
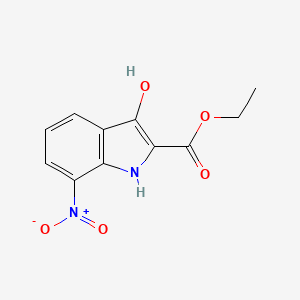
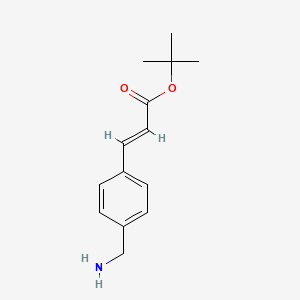
![5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13115504.png)
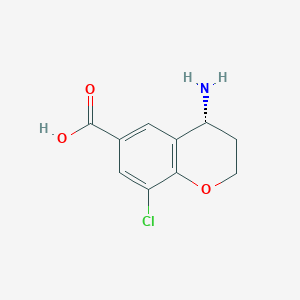
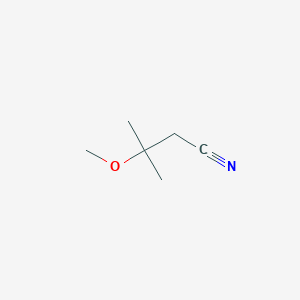
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13115515.png)
![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B13115527.png)
